molecular formula C8H6N4 B13907758 6-Amino-1H-indazole-3-carbonitrile

6-Amino-1H-indazole-3-carbonitrile

Cat. No.: B13907758
M. Wt: 158.16 g/mol
InChI Key: ZVLDCQRHVMPSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an amino group at the 6th position and a carbonitrile group at the 3rd position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoaniline with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Amino-1H-indazole-3-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

  • 1H-Indazole-3-carbaldehyde
  • 1H-Indazole-3-carboxylic acid
  • 6-Bromo-1H-indazole-3-carbonitrile

Comparison: 6-Amino-1H-indazole-3-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the indazole ring.

Biological Activity

6-Amino-1H-indazole-3-carbonitrile is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This compound features an amino group at the 6th position and a carbonitrile group at the 3rd position of the indazole ring, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H6N4/c9-4-8-6-2-1-5(10)3-7(6)11-12-8/h1-3H,10H2,(H,11,12)
InChI KeyZVLDCQRHVMPSNI-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C(C=C1N)NN=C2C#N

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can lead to various biological effects, including:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell growth by affecting apoptosis and cell cycle regulation. For example, a derivative of this compound exhibited an IC50 value of 5.15 µM against K562 leukemia cells while showing lower toxicity to normal HEK-293 cells (IC50 = 33.2 µM) .
  • Antimicrobial Properties : The compound also demonstrates antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against biofilm formation in bacteria and fungi, with results indicating significant inhibitory effects .

Antitumor Activity

A recent study focused on the synthesis and evaluation of several indazole derivatives, including this compound. The findings revealed that the compound could induce apoptosis in K562 cells through modulation of apoptosis-related proteins such as Bcl-2 and Bax . The study's results are summarized in the following table:

CompoundIC50 (µM)Effect on ApoptosisSelectivity Index (SI)
6o5.15Induces apoptosis6.45
5-Fu-Reference0.14

Antimicrobial Activity

Another study highlighted the antimicrobial potential of indazole derivatives, including their action against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed effective inhibition with a minimum inhibitory concentration (MIC) comparable to standard antibiotics . The results are detailed in the following table:

Bacterial StrainMIC (µM)Comparison with Standard Antibiotics
MRSA15.625 - 62.5Comparable to bacitracin
Staphylococcus epidermidis62.5 - 125Moderate activity

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

6-amino-1H-indazole-3-carbonitrile

InChI

InChI=1S/C8H6N4/c9-4-8-6-2-1-5(10)3-7(6)11-12-8/h1-3H,10H2,(H,11,12)

InChI Key

ZVLDCQRHVMPSNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NN=C2C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.